molecular formula C22H45NO B093300 4-Octadecylmorpholine CAS No. 16528-77-1

4-Octadecylmorpholine

Cat. No.: B093300
CAS No.: 16528-77-1
M. Wt: 339.6 g/mol
InChI Key: GSMSOLOCRKCJMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Octadecylmorpholine is an organic compound with the molecular formula C22H45NO. It is a morpholine derivative where the nitrogen atom is substituted with an octadecyl group. This compound is known for its surfactant properties and is used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Octadecylmorpholine can be synthesized through the reaction of morpholine with octadecyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like toluene or ethanol under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Octadecylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Octadecylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Octadecylmorpholine is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. In biological systems, it can disrupt cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Octadecylmorpholine is unique due to its long octadecyl chain, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring strong surface activity and antimicrobial properties .

Properties

IUPAC Name

4-octadecylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24-22-20-23/h2-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMSOLOCRKCJMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167877
Record name 4-Octadecylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16528-77-1
Record name 4-Octadecylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16528-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Octadecylmorpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016528771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Octadecylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-octadecylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.889
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Octadecylmorpholine
Reactant of Route 2
Reactant of Route 2
4-Octadecylmorpholine
Reactant of Route 3
Reactant of Route 3
4-Octadecylmorpholine
Reactant of Route 4
Reactant of Route 4
4-Octadecylmorpholine
Reactant of Route 5
Reactant of Route 5
4-Octadecylmorpholine
Reactant of Route 6
Reactant of Route 6
4-Octadecylmorpholine
Customer
Q & A

Q1: What is the significance of 4-Octadecylmorpholine in the context of Muscodor fungi?

A1: this compound is one of the volatile organic compounds identified in Muscodor species like Muscodor kashayum [] and Muscodor AMLWLS []. While not the most abundant volatile produced by these fungi, its presence contributes to the overall blend of compounds that exhibit synergistic antimicrobial effects. This synergistic action is crucial for the fungi's biofumigation potential, offering a natural alternative to synthetic fumigants.

Q2: Has the specific antifungal mechanism of this compound been investigated?

A2: While the provided research highlights this compound as one of the volatile compounds emitted by Muscodor species, there isn't specific information about its isolated mechanism of action against fungal pathogens. Further research is needed to elucidate if this compound acts independently or synergistically with other volatiles to exert its antifungal effects. Investigating its potential interactions with fungal cellular structures or metabolic pathways could provide valuable insights.

Q3: Are there any ongoing research efforts focused on utilizing Muscodor species and their volatile compounds like this compound for practical applications?

A3: Research on Muscodor species and their volatile compounds, including this compound, is ongoing, particularly for applications like biofumigation to control postharvest fruit decay []. The studies demonstrate the potential of these fungi to inhibit the growth of plant pathogens like Botrytis cinerea. Further research focuses on optimizing the production of these volatile compounds, developing suitable delivery systems, and evaluating their efficacy in real-world agricultural settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.